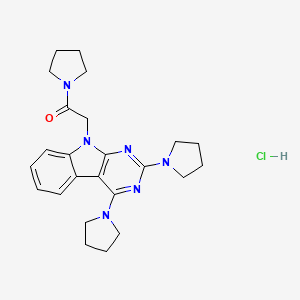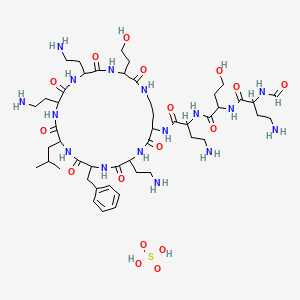
ポリミキシンB
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
p-メトキシベンジル (PMB) は、アルコールやその他の求核性官能基の保護基として有機合成で広く用いられる化学化合物です。 1982 年に米満によって導入された PMB は、アルコールを反応性の低いエーテルとして保護する能力で知られており、特定の条件下で脱保護することができます .
2. 製法
合成経路と反応条件: PMB エーテルを合成する主な方法は、ウィリアムソンエーテル合成です。この反応は、中程度の強さの塩基を用いてアルコキシドを生成し、続いて p-メトキシベンジルクロリド (PMB-Cl) などの活性化剤と求核置換反応を起こします。 一般的な条件には、テトラヒドロフランまたはジメチルホルムアミド中の水素化ナトリウムが含まれますが、n-ブチルリチウムなどのより強い塩基も使用できます .
工業的生産方法: PMB エーテルの工業的生産では、しばしば PMB トリクロロアセチミデートが用いられます。これは、酸性条件下で塩基に不安定な化合物を保護することができます。 この方法は、高い反応性と、保護が難しい第 3 級アルコールを保護できるため有利です .
科学的研究の応用
PMB has a wide range of applications in scientific research:
作用機序
PMB の作用機序は、合成中に求核性官能基を保護する、反応性の低いエーテルを形成する能力に基づいています。 電子供与性のメトキシ基は、酸化的な開裂中に中間ラジカルやオキソニウムイオンを安定化させ、選択的な脱保護を可能にします . PMB は、DDQ と単電子移動を起こすこともでき、電荷移動錯体を形成し、その後加水分解されます .
6. 類似化合物の比較
PMB は、ジメトキシベンジル (DMB) やベンジル (Bn) 基などの他の保護基と比較されることがよくあります。 DMB は PMB よりも穏やかな条件で脱保護できる一方で、PMB はベンジル基にはない独自の酸化開裂特性を提供します . 類似する化合物には以下が含まれます。
- ジメトキシベンジル (DMB)
- ベンジル (Bn)
- トリクロロアセチミデート誘導体
生化学分析
Biochemical Properties
Aerosporin exerts its effects through interactions with various biomolecules. It is composed of a cyclic peptide chain with a peptide-fatty acyl tail . The biochemical reactions involving Aerosporin are primarily related to its antibacterial activity against Gram-negative pathogens .
Cellular Effects
Aerosporin exerts bactericidal effects through membrane disruption . It has a significant impact on cell function, particularly in Gram-negative bacteria, where it disrupts the outer cell membrane, leading to cell death .
Molecular Mechanism
The molecular mechanism of Aerosporin involves its interaction with the outer membranes of Gram-negative bacteria. It binds to the lipopolysaccharide structure of the bacterial outer membrane, disrupting the membrane and leading to cell death .
Subcellular Localization
Given its mechanism of action, it likely localizes to the outer membranes of Gram-negative bacteria where it exerts its bactericidal effects .
準備方法
Synthetic Routes and Reaction Conditions: The primary method for synthesizing PMB ethers is the Williamson ether synthesis. This reaction involves the use of a moderately strong base to generate an alkoxide, which then undergoes nucleophilic substitution with an activated agent like p-methoxybenzyl chloride (PMB-Cl). Typical conditions include sodium hydride in tetrahydrofuran or dimethylformamide, though stronger bases like n-butyllithium can also be used .
Industrial Production Methods: Industrial production of PMB ethers often involves the use of PMB trichloroacetimidate, which can protect base-sensitive compounds under acidic conditions. This method is advantageous due to its higher reactivity and ability to protect hindered tertiary alcohols .
化学反応の分析
反応の種類: PMB は、次のようなさまざまな化学反応を起こします。
酸化: PMB は、ジクロロジシアノベンゾキノン (DDQ) や硝酸セリウム(IV) アンモニウム (CAN) などの試薬を用いて酸化的に開裂することができます.
還元: PMB 保護された化合物は、ジイソブチルアルミニウム水素化物 (DIBAL) などの試薬を用いて還元し、モノ保護されたジオールを得ることができます.
一般的な試薬と条件:
酸化: ジクロロメタン-水混合物中の DDQ.
還元: トルエン中の DIBAL.
主な生成物:
酸化: p-メトキシベンズアルデヒド.
還元: モノ保護されたジオール.
4. 科学研究への応用
PMB は、科学研究において幅広い応用範囲を持っています。
類似化合物との比較
PMB is often compared with other protective groups like dimethoxybenzyl (DMB) and benzyl (Bn) groups. While DMB can be deprotected under milder conditions than PMB, PMB offers unique oxidative cleavage properties that are not present in benzyl groups . Similar compounds include:
- Dimethoxybenzyl (DMB)
- Benzyl (Bn)
- Trichloroacetimidate derivatives
PMB’s ability to undergo selective oxidative cleavage makes it a valuable tool in complex organic synthesis, distinguishing it from other protective groups .
特性
CAS番号 |
1405-20-5 |
|---|---|
分子式 |
C56H100N16O17S |
分子量 |
1301.6 g/mol |
IUPAC名 |
N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(6S,9S,12S,15R)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide;sulfuric acid |
InChI |
InChI=1S/C56H98N16O13.H2O4S/c1-7-32(4)13-11-12-16-44(75)63-36(17-23-57)51(80)72-46(34(6)74)56(85)68-39(20-26-60)48(77)67-41-22-28-62-55(84)45(33(5)73)71-52(81)40(21-27-61)65-47(76)37(18-24-58)66-53(82)42(29-31(2)3)69-54(83)43(30-35-14-9-8-10-15-35)70-49(78)38(19-25-59)64-50(41)79;1-5(2,3)4/h8-10,14-15,31-34,36-43,45-46,73-74H,7,11-13,16-30,57-61H2,1-6H3,(H,62,84)(H,63,75)(H,64,79)(H,65,76)(H,66,82)(H,67,77)(H,68,85)(H,69,83)(H,70,78)(H,71,81)(H,72,80);(H2,1,2,3,4)/t32?,33-,34-,36+,37+,38?,39+,40+,41?,42+,43-,45?,46+;/m1./s1 |
InChIキー |
HFMDLUQUEXNBOP-FNGFGNHXSA-N |
SMILES |
CCC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC2=CC=CC=C2)CC(C)C)CCN)CCN)C(C)O.OS(=O)(=O)O |
異性体SMILES |
CCC(C)CCCCC(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCN)C(=O)NC1CCNC(=O)C(NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)C(NC1=O)CCN)CC2=CC=CC=C2)CC(C)C)CCN)CCN)[C@@H](C)O.OS(=O)(=O)O |
正規SMILES |
CCC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC2=CC=CC=C2)CC(C)C)CCN)CCN)C(C)O.OS(=O)(=O)O |
外観 |
Solid powder |
Key on ui other cas no. |
1405-20-5 |
物理的記述 |
Solid |
ピクトグラム |
Irritant |
純度 |
>98% (or refer to the Certificate of Analysis) |
関連するCAS |
1405-20-5 |
賞味期限 |
>3 years if stored properly |
溶解性 |
7.44e-02 g/L |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Aerosporin Polymyxin B Polymyxin B Sulfate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



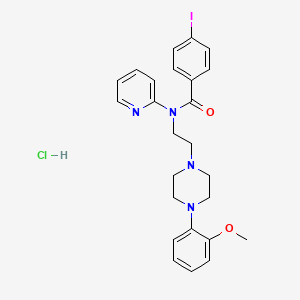

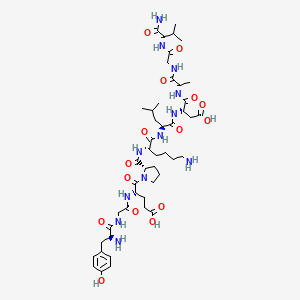
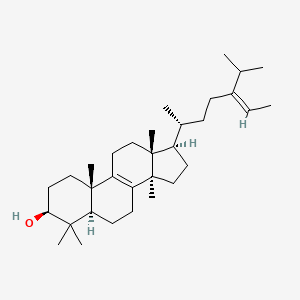

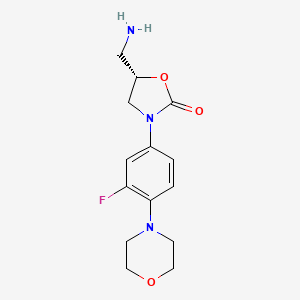
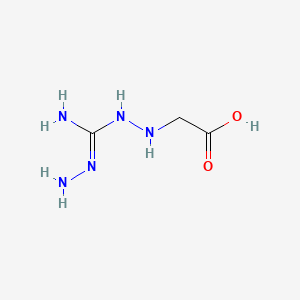

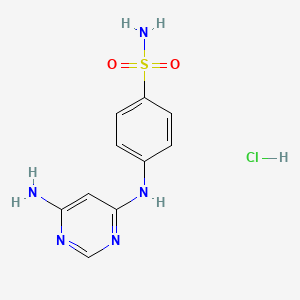
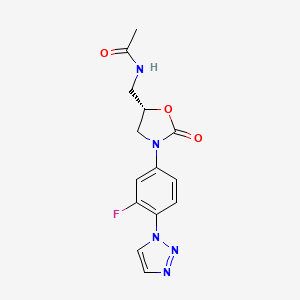
![6-Chloro-2-(1-furo[2,3-c]pyridin-5-yl-ethylsulfanyl)-pyrimidin-4-ylamine](/img/structure/B1678926.png)
